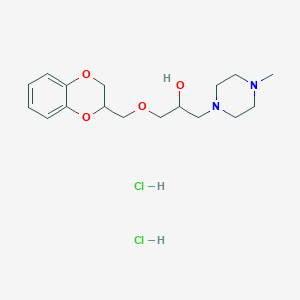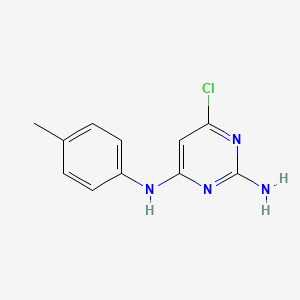![molecular formula C19H23N3O4 B5153941 N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, commonly known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of anilines and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of MNPA is not yet fully understood. However, studies have suggested that MNPA interacts with lysosomes through a pH-dependent mechanism. MNPA gets protonated in acidic environments, such as lysosomes, which leads to its accumulation in these organelles. MNPA has also been found to exhibit fluorescence resonance energy transfer (FRET) upon binding to lysosomes, which can be used to monitor the changes in the lysosomal pH.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a range of biochemical and physiological effects. Studies have suggested that MNPA can induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes into the cytosol. MNPA has also been found to induce lysosomal swelling and rupture, which can lead to cell death. MNPA has been used to study the role of lysosomes in various cellular processes such as autophagy, apoptosis, and necrosis.
実験室実験の利点と制限
One of the significant advantages of MNPA is its high selectivity and sensitivity towards lysosomes. MNPA can be used as a tool to study the role of lysosomes in various cellular processes. MNPA can also be used as a fluorescent probe for imaging cellular structures. However, one of the limitations of MNPA is its potential toxicity towards cells. MNPA can induce lysosomal membrane permeabilization, which can lead to cell death. Therefore, caution should be exercised while using MNPA in lab experiments.
将来の方向性
There are several future directions for the study of MNPA. One of the possible directions is the development of MNPA-based probes for imaging other cellular structures. MNPA can also be used as a tool to study the role of lysosomes in various diseases such as cancer and neurodegenerative disorders. The potential toxicity of MNPA towards cells can be further studied to develop safer probes for imaging cellular structures. The mechanism of action of MNPA can be further elucidated to understand its interactions with lysosomes.
Conclusion:
MNPA is a chemical compound that has been widely studied for its potential applications in scientific research. MNPA can be synthesized through a multi-step process and has been found to exhibit high selectivity and sensitivity towards lysosomes. MNPA can be used as a tool to study the role of lysosomes in various cellular processes and can also be used as a fluorescent probe for imaging cellular structures. The potential toxicity of MNPA towards cells should be considered while using it in lab experiments. There are several future directions for the study of MNPA, which can lead to the development of safer and more effective probes for imaging cellular structures and understanding the role of lysosomes in various diseases.
合成法
The synthesis of MNPA can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with 2-nitro-5-(1-pyrrolidinyl)aniline in the presence of a base to yield MNPA. The purity and yield of MNPA can be improved through various purification techniques such as column chromatography.
科学的研究の応用
MNPA has been studied for its potential applications in various fields of scientific research. One of the significant applications of MNPA is its use as a fluorescent probe for imaging cellular structures. MNPA has been found to exhibit high selectivity and sensitivity towards lysosomes, which are organelles involved in the degradation of cellular waste. MNPA can also be used as a tool to study the role of lysosomes in various cellular processes such as autophagy and apoptosis.
特性
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-16-5-7-17(8-6-16)26-13-10-20-18-14-15(21-11-2-3-12-21)4-9-19(18)22(23)24/h4-9,14,20H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBRNZMKKKGKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

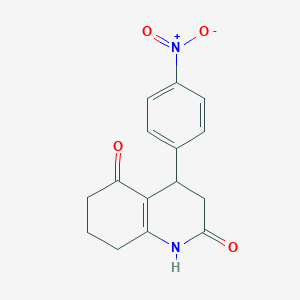
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
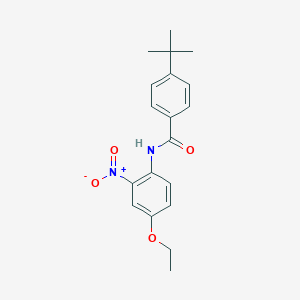
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)

![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
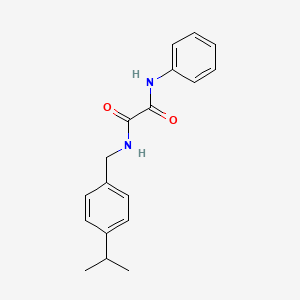
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)
